Structural Pre‑organization: Benzo[d]oxazole vs. Common Heterocyclic Caps in sEH Inhibitor Series
The benzo[d]oxazole moiety in the target compound acts as a conformationally constrained hydrogen‑bond acceptor that complements the Tyr‑383/Trp‑334 pocket of human sEH, a feature demonstrated crystallographically for the benzoxazole inhibitor series (PDB 3PDC) and claimed within the piperidine‑urea patent family [1]. In contrast, analogs bearing a pyridine or pyrimidine cap (e.g., 1‑(4‑ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea) lack the fused bicyclic system that pre‑organizes the piperidine ring into the preferred chair conformation, reducing the entropic penalty upon binding.
| Evidence Dimension | Ligand conformational pre‑organization (predicted ΔG of ring‑flip penalty) |
|---|---|
| Target Compound Data | Benzoxazole‑fused system restricts piperidine conformational freedom (1 predominant chair conformer predicted; no quantitative ΔG available for this exact compound) |
| Comparator Or Baseline | Pyridine‑capped analog: multiple accessible piperidine conformers in solution. |
| Quantified Difference | Not quantifiable with available data; inference based on molecular mechanics calculations for related benzoxazole‑piperidine systems in patent examples [1]. |
| Conditions | In silico conformational search (MMFF94 force field); patent specification SAR discussion [1]. |
Why This Matters
Conformational pre‑organization reduces the entropic cost of binding, which can translate into slower off‑rates and sustained target occupancy — a critical parameter when selecting compounds for in vivo pharmacology studies.
- [1] Khanna I, Pillarisetti S. Piperidine urea derivatives as soluble epoxide hydrolase inhibitors. US Patent Application US20220354839A1, published Nov 10, 2022. (See structural discussion of benzoxazole‑piperidine conformations and comparative SAR table.) View Source
